Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

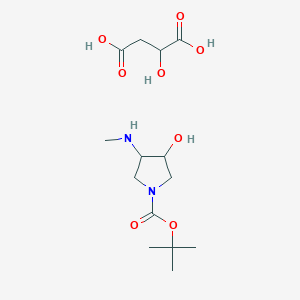

The systematic IUPAC name for the first component, tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate , reflects its bicyclic pyrrolidine core substituted with hydroxyl, methylamino, and tert-butoxycarbonyl groups. The numbering begins at the pyrrolidine nitrogen, with the carboxylate group at position 1, hydroxyl at position 3, and methylamino at position 4. The stereochemical descriptors are embedded in the SMILES string CC(C)(C)OC(=O)N1CC(C(C1)O)NC, which specifies the relative positions of substituents on the saturated five-membered ring.

The second component, (2S)-2-hydroxybutanedioic acid , derives its name from the malic acid framework. The (S) configuration at position 2 is critical, as it dictates the molecule’s biological activity and intermolecular interactions. Its SMILES representation, C([C@@H](C(=O)O)O)C(=O)O, explicitly denotes the chiral center and carboxylate groups.

Table 1: Nomenclature and Molecular Descriptors

The stereochemical integrity of these components influences their conformational flexibility and binding affinities in supramolecular assemblies. For instance, the (S)-configuration in 2-hydroxybutanedioic acid enhances its role as a chiral auxiliary in asymmetric syntheses.

Comparative Analysis of Bicyclic Pyrrolidine Derivatives in Contemporary Heterocyclic Chemistry

Bicyclic pyrrolidine derivatives, such as the tert-butyl-protected compound analyzed here, are pivotal in drug discovery due to their constrained conformations and enhanced target selectivity. Recent syntheses of analogous structures, like 7,6-disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, highlight the versatility of pyrrolidine cores in accessing diverse pharmacological profiles.

Table 2: Structural and Functional Comparison of Bicyclic Pyrrolidine Derivatives

The tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate scaffold distinguishes itself through its hydroxyl and methylamino substituents, which facilitate hydrogen bonding and proton exchange in biological environments. Unlike planar aromatic heterocycles, the pyrrolidine ring’s puckered conformation enables three-dimensional interactions with enantioselective targets, such as G protein-coupled receptors. This contrasts with fully reduced imidazopyridazines, where pseudorotation is limited by fused ring systems.

Role of Carboxylate Protecting Groups in Medicinal Chemistry Scaffold Design

The tert-butoxycarbonyl (Boc) group in the pyrrolidine derivative serves as a transient protective moiety for the carboxylate functionality, enabling selective functionalization of the amine and hydroxyl groups during synthesis. Boc protection is favored over alternatives like benzyl or methyl esters due to its stability under basic conditions and facile removal via acidic hydrolysis.

Table 3: Common Carboxylate-Protecting Groups in Pyrrolidine-Based Scaffolds

In the context of the target compound, the Boc group ensures the pyrrolidine nitrogen remains unreacted during subsequent coupling or cyclization steps, a strategy validated in the synthesis of polyfunctionalized imidazopyridazines. This approach aligns with broader trends in medicinal chemistry, where protecting groups are employed to modulate solubility, bioavailability, and metabolic stability. For instance, Boc-protected pyrrolidines exhibit enhanced blood-brain barrier penetration compared to their free carboxylate counterparts, making them valuable in central nervous system drug development.

Propriétés

Formule moléculaire |

C14H26N2O8 |

|---|---|

Poids moléculaire |

350.36 g/mol |

Nom IUPAC |

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9) |

Clé InChI |

MDURHKNWZPCDCD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Asymmetric Synthesis via Chiral Starting Materials

One of the most effective strategies involves starting from chiral precursors such as amino acids or chiral pyrrolidines, followed by functionalization to introduce the hydroxy and methylamino groups. For example, the synthesis often begins with L-proline derivatives or related pyrrolidines, which serve as scaffolds for stereoselective modifications.

- Formation of the pyrrolidine ring via cyclization of amino acid derivatives or through intramolecular cycloaddition reactions.

- Introduction of the hydroxyl group at the 3-position through stereoselective hydroxylation, often employing enzymatic hydroxylation or asymmetric oxidation methods.

- Methylamino substitution at the 4-position, achieved through nucleophilic substitution or reductive amination, with stereocontrol maintained via chiral catalysts or auxiliaries.

Enzymatic Hydroxylation for Stereoselectivity

The enzymatic hydroxylation process, particularly using Pseudomonas oleovorans GPo1, has been documented as a highly stereoselective method for introducing the hydroxy group at specific positions on pyrrolidine rings. This biotransformation involves resting cells, crude extracts, or growing cultures, and can be optimized by varying the carbon source and induction conditions.

Research findings indicate that enzymatic hydroxylation can produce optically active intermediates with high enantiomeric excess, which are critical for subsequent synthetic steps.

Stereoselective Resolution Techniques

When racemic mixtures are obtained, resolution methods such as chiral acid complexation are employed. Notable resolving agents include L-(+)-tartaric acid, D-(-)-tartaric acid, and (+)-mandelic acid, which form diastereomeric complexes with the racemate, allowing separation via crystallization.

| Resolution Agent | Yield (%) | Enantiomeric Excess | Specific Optical Rotation (SOR) |

|---|---|---|---|

| L-(+)-Tartaric acid | 40 | >99% enantiomeric excess | +12.8 |

| D-(-)-Tartaric acid | 35 | >99% enantiomeric excess | -12.351 |

| (+)-Mandelic acid | 50 | >98% enantiomeric excess | +78.126 |

These resolution techniques are critical for obtaining the desired stereoisomer with high purity, which is essential for biological activity and catalytic applications.

Synthetic Routes Supported by Literature and Patents

Enzymatic Hydroxylation (Biotransformation)

A patented process describes the stereoselective hydroxylation of N-benzylpyrrolidine using Pseudomonas oleovorans GPo1. The process involves:

- Culturing bacteria in E2 medium with octane or pyruvate.

- Inducing alkane oxidation enzymes with Dicyclopropylketone (DCPK).

- Extracting the hydroxylated product via solvent extraction or chromatography.

This biotransformation provides a stereochemically defined intermediate suitable for further functionalization.

Chemical Synthesis via Cyclization and Functionalization

Chemical synthesis involves:

- Preparation of N-protected pyrrolidine (e.g., Boc-protected) via condensation of amino acids or amino alcohols.

- Ring closure through intramolecular cyclization, often employing dehydrating agents or cyclization catalysts.

- Hydroxylation at the 3-position via asymmetric oxidation, such as Sharpless epoxidation or enzymatic methods.

- Introduction of the methylamino group at the 4-position through nucleophilic substitution with methylamine derivatives under controlled conditions.

Resolution and Purification

Following synthesis, chiral resolution is performed using the methods outlined above, often involving complexation with chiral acids and subsequent crystallization to isolate the enantiomerically pure compound.

In-Depth Research Findings and Data Tables

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Enzymatic hydroxylation | Pseudomonas oleovorans, DCPK, specific culture conditions | High stereoselectivity, environmentally friendly | Requires biological expertise, scale-up challenges |

| Chemical cyclization | Amino acids, dehydrating agents, catalysts | Precise control over ring formation | Potential racemization, need for resolution |

| Chiral resolution | Chiral acids (tartaric, mandelic), crystallization | High enantiomeric purity | Additional steps, lower overall yield |

Notes on the Synthesis of 2-Hydroxybutanedioic Acid (Succinic Acid Derivative)

The 2-hydroxybutanedioic acid component, often synthesized via oxidation of 2-hydroxybutanol or through biotransformation, can be prepared using:

- Oxidation of 2-hydroxybutanol with potassium permanganate or other oxidants.

- Biotransformation employing microbial systems capable of oxidizing alcohols to corresponding acids.

This component is usually incorporated via esterification or amidation to form the final compound.

Summary of Preparation Strategy

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxy compound.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Key Features: Contains a trifluoromethyl group at position 3 and a methyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methylamino group in the target compound .

- Applications : Used in medicinal chemistry for its stereochemical rigidity and resistance to enzymatic degradation.

Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

- Molecular Formula : C₁₆H₂₃ClN₄O₃

- Key Features: Features a chloropyridazine substituent, enabling π-π stacking interactions in biological targets. The methylaminomethyl group differs from the hydroxy-methylamino motif in the target compound, altering hydrogen-bonding capacity .

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Molecular Formula : C₂₆H₃₃N₂O₆

- Key Features: A highly substituted pyrrolidine with dicyano and aryl groups, imparting steric bulk and electronic effects absent in the simpler target compound .

Functional Comparison

Research Findings and Implications

Steric and Electronic Effects: The methylamino group in the target compound enhances nucleophilicity, making it a superior intermediate for synthesizing chiral amines compared to Compound A’s trifluoromethyl group, which prioritizes stability over reactivity . The absence of aromatic rings in the target compound reduces π-stacking interactions compared to Compound B, limiting its use in targeting aromatic enzyme pockets .

Solubility and Formulation: Co-crystallization with malic acid likely improves aqueous solubility compared to non-salt forms of analogous pyrrolidines (e.g., Compound A), which rely on lipophilic groups for bioavailability .

Stereochemical Considerations :

- The (3S,4S) configuration of the target compound (CAS 429673-81-4) contrasts with the (3R,4S) configuration of Compound A, highlighting the role of stereochemistry in biological activity and crystallization behavior .

Limitations and Data Gaps

- No experimental data on melting points, solubility, or crystallinity for the target compound were found in the provided sources.

- Malic acid’s role in the co-crystal/salt requires further characterization (e.g., X-ray diffraction, solubility studies) to confirm interaction modes.

Activité Biologique

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (often referred to as M4) is a compound of considerable interest in pharmacological research due to its potential neuroprotective properties. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 203503-49-5

The compound features a pyrrolidine ring with hydroxyl and methylamino substituents, contributing to its unique biological activity. Its structural characteristics suggest potential interactions with various biological targets.

- Neuroprotection : M4 has been shown to exhibit protective effects against amyloid-beta (Aβ) toxicity in astrocytes, a cell type critical for neuronal health. In vitro studies indicate that M4 can reduce the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, which are often elevated in neurodegenerative conditions such as Alzheimer's disease (AD) .

- Enzyme Inhibition : M4 acts as an inhibitor of both β-secretase and acetylcholinesterase. The inhibition of β-secretase is vital as it prevents the cleavage of amyloid precursor protein (APP), thereby reducing Aβ formation . The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potency .

- Cell Viability Enhancement : In studies where astrocytes were exposed to Aβ 1-42, M4 treatment led to a significant increase in cell viability compared to untreated controls. Specifically, cell viability improved from 43.78% in Aβ-treated cells to 62.98% when co-treated with M4 .

In Vitro Studies

A series of experiments were conducted to assess the cytotoxicity and protective effects of M4:

- Cell Viability Assays : Astrocytes treated with M4 exhibited nearly complete viability at concentrations up to 100 μM, suggesting low cytotoxicity .

- Cytokine Production : Although M4 reduced TNF-α production, it did not significantly alter interleukin-6 (IL-6) levels, indicating a selective modulation of inflammatory responses .

In Vivo Studies

In vivo models using scopolamine-induced AD-like symptoms revealed that while M4 reduced Aβ levels, it did not achieve statistical significance compared to established treatments like galantamine . This suggests that while M4 has promising properties, further optimization may be necessary for effective therapeutic use.

Comparative Analysis with Other Compounds

To better understand the efficacy of M4, it is useful to compare its biological activity with other compounds known for similar effects:

| Compound | β-Secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Cell Viability Improvement (%) |

|---|---|---|---|

| M4 | 15.4 | 0.17 | 62.98 |

| Galantamine | Not specified | Not specified | Significant improvement |

| Donepezil | Not specified | Not specified | Moderate improvement |

Q & A

Q. What are the key strategies for synthesizing tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate with high purity?

Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization : Introducing hydroxyl and methylamino groups via nucleophilic substitution or reductive amination under basic conditions (e.g., NaH or KOtBu in THF/DCM) .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, requiring precise pH control to avoid premature deprotection .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by characterization via NMR and MS .

Q. Which analytical techniques are critical for confirming the structure and purity of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry (e.g., hydroxyl and methylamino groups on the pyrrolidine ring) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) and detect trace impurities .

Q. What are the defining structural features of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate that influence its reactivity?

- Pyrrolidine Ring : Confers rigidity and influences stereoelectronic effects .

- Hydroxyl and Methylamino Groups : Participate in hydrogen bonding and serve as sites for derivatization (e.g., oxidation or cross-coupling) .

- tert-Butyl Carbamate : Provides steric bulk, stabilizing the compound during reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing functional groups to tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

- Variable Screening : Test solvents (e.g., DCM vs. acetonitrile), temperatures (0°C to reflux), and catalysts (e.g., Pd(PPh) for cross-coupling) to maximize yield .

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., pH for ester hydrolysis) .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during characterization?

- Cross-Validation : Combine H-C HSQC and NOESY NMR to resolve stereochemical ambiguities .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

- Replicate Under Controlled Conditions : Eliminate artifacts by repeating syntheses in inert atmospheres or with anhydrous solvents .

Q. What reaction mechanisms are plausible for ester hydrolysis or cross-coupling reactions involving this compound?

- Acid-Catalyzed Ester Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, yielding pyrrolidine-1-carboxylic acid .

- Pd-Catalyzed Cross-Coupling : Oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination to form biaryl derivatives .

Q. How can computational modeling enhance the design of novel derivatives?

- Reaction Path Search : Use tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible reaction pathways .

- Machine Learning : Train models on existing kinetic data to predict optimal conditions for new derivatives .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Example Scenario : Discrepancies in H NMR chemical shifts for the methylamino group.

- Root Cause : Variable protonation states due to residual acid/base in the sample.

- Resolution : Neutralize the sample rigorously and reacquire NMR in deuterated DMSO .

Key Methodological Recommendations

| Aspect | Methodology | References |

|---|---|---|

| Synthesis | Multi-step functionalization with Boc protection | |

| Characterization | NMR (2D), HRMS, X-ray | |

| Reaction Optimization | DoE and DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.